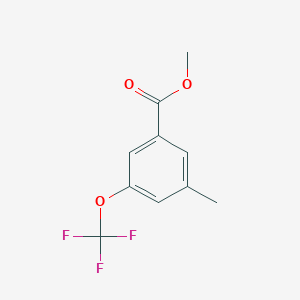

Methyl 3-methyl-5-(trifluoromethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 3-methyl-5-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-6-3-7(9(14)15-2)5-8(4-6)16-10(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWNOMLCDYCJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-5-(trifluoromethoxy)benzoate can be synthesized through several methods. One common method involves the esterification of 3-methyl-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct trifluoromethoxylation of methyl 3-methylbenzoate using a trifluoromethoxylating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions. This method requires careful handling of the reagents due to their high reactivity and potential hazards.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: 3-methyl-5-(trifluoromethoxy)benzoic acid.

Reduction: 3-methyl-5-(trifluoromethoxy)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-5-(trifluoromethoxy)benzoate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-methyl-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-methyl-5-(trifluoromethoxy)benzoate with structurally related aromatic esters, highlighting key differences in substituents, physical properties, and applications:

Structural and Functional Differences

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The trifluoromethoxy group in this compound offers greater steric bulk and electron-withdrawing effects compared to the trifluoromethyl group in its analog (CAS: 161622-18-0). This difference impacts reactivity in nucleophilic substitution reactions and metabolic stability .

- Substituent Position: Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate () introduces a nitro (-NO₂) group at the 3-position, enhancing electrophilicity for further functionalization, whereas the target compound lacks this group, limiting its direct use in nitration reactions .

Physicochemical Properties

- Lipophilicity: The trifluoromethoxy group increases logP compared to methoxy (-OCH₃) analogs, improving blood-brain barrier penetration in drug candidates .

- Thermal Stability: Methyl 3,4,5-trimethoxybenzoate () has a higher melting point (82–84°C) due to symmetric substitution, whereas the target compound’s asymmetric structure likely reduces crystallinity .

Biological Activity

Methyl 3-methyl-5-(trifluoromethoxy)benzoate is a compound of interest in medicinal chemistry and pharmacology due to its unique trifluoromethoxy group, which can enhance biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features:

- Trifluoromethoxy Group : Enhances lipophilicity and biological interactions.

- Methyl Substituents : Influence the compound's reactivity and biological profile.

The mechanism by which this compound exerts its biological effects primarily involves:

- Interaction with Enzymes : The trifluoromethoxy group may facilitate binding to various enzymes, altering their activity.

- Modulation of Receptor Activity : Potential interaction with specific receptors could lead to therapeutic effects, including anti-inflammatory and anticancer activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting tumor growth. The trifluoromethoxy group has been correlated with enhanced potency in various cancer cell lines.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound. Below are summarized findings from relevant research:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on breast cancer cells, revealing a dose-dependent inhibition of cell proliferation. |

| Study 2 | Explored anti-inflammatory properties in murine models, showing significant reduction in pro-inflammatory cytokines. |

| Study 3 | Assessed pharmacokinetic properties, indicating favorable absorption and distribution due to the trifluoromethoxy moiety. |

Pharmacological Applications

The unique properties of this compound make it a candidate for various pharmacological applications:

- Drug Development : Its ability to modulate enzyme activity suggests potential as a lead compound in drug discovery, particularly for cancer and inflammatory diseases .

- Material Science : The compound's stability and unique chemical properties allow for applications in developing advanced materials with specific functionalities.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR identifies methyl (δ 3.8–4.0 ppm) and aromatic protons; ¹⁹F NMR confirms trifluoromethoxy groups (δ −58 to −65 ppm) .

- LCMS : Electrospray ionization (ESI) in positive/negative modes detects molecular ions (e.g., m/z 237.2 [M+H]⁺ for methyl 2-hydroxy-5-(trifluoromethoxy)benzoate) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline intermediates .

How can computational modeling aid in predicting the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Question

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the trifluoromethoxy group directs electrophiles to the para position due to its electron-withdrawing nature .

- Transition State Analysis : Simulate reaction pathways for nitration or bromination using Gaussian 16. Benchmark against experimental data (e.g., bromination at 80–100°C yields 70–85% product) .

What are the key safety considerations when handling this compound in the lab?

Basic Research Question

- Toxicity : Review EPA DSSTox data for analogs (e.g., skin/eye irritation: H315/H319) .

- Waste Disposal : Neutralize acidic byproducts (e.g., trifluoroacetic acid) with NaHCO₃ before disposal .

- PPE : Use nitrile gloves, goggles, and lab coats; avoid inhalation of fine powders .

How do steric and electronic effects of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.